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molecular formula C11H11NO2 B1605773 5-(Methoxymethyl)quinolin-8-ol CAS No. 7545-59-7

5-(Methoxymethyl)quinolin-8-ol

Cat. No. B1605773
M. Wt: 189.21 g/mol
InChI Key: YNADRYIGLPRUCC-UHFFFAOYSA-N
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Patent
US06855711B1

Procedure details

5-Chloromethyl-8-hydroxyquinoline hydrochloride (2.145 g; 9.3 mmol) was added to a mixture of sodium methoxide (1.763 g; 32.6 mmol) in MeOH (40 ml). The reaction mixture was stirred for about 4 h at room temperature, and then evaporated to dryness. The residue was dissolved in CHCl3 (100 ml, the solution was washed with water until a neutral pH was obtained, and was then washed with brine, dried over Na2SO4 and evaporated to dryness. The residue was extracted with hexane (100 ml). The hexane solution was evaporated to give the title product, 0.36 g (20%). M.p. 75-760° C. TLC (CHCl3/MeOH/NH3.9.5:0.5:0.1). Rf=0.36.
Quantity
2.145 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.763 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2.[CH3:15][O-:16].[Na+]>CO>[CH3:15][O:16][CH2:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.145 g
Type
reactant
Smiles
Cl.ClCC1=C2C=CC=NC2=C(C=C1)O
Name
sodium methoxide
Quantity
1.763 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3 (100 ml
WASH
Type
WASH
Details
the solution was washed with water until a neutral pH
CUSTOM
Type
CUSTOM
Details
was obtained
WASH
Type
WASH
Details
was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with hexane (100 ml)
CUSTOM
Type
CUSTOM
Details
The hexane solution was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCC1=C2C=CC=NC2=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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